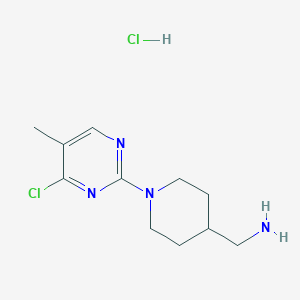

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methyl groups, a piperidine ring, and a methanamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives under controlled conditions.

Substitution Reactions:

Piperidine Ring Formation: The piperidine ring is synthesized via cyclization reactions involving suitable amine precursors.

Coupling Reactions: The pyrimidine and piperidine rings are coupled through nucleophilic substitution reactions, often using catalysts to enhance the reaction efficiency.

Formation of Methanamine Group: The methanamine group is introduced through reductive amination reactions involving formaldehyde and ammonia or amine derivatives.

Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Nucleophilic Substitution at Pyrimidine Chlorine

The 4-chloro group on the pyrimidine ring is highly reactive toward nucleophiles, enabling structural diversification. Key reactions include:

| Reaction Type | Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| Aromatic substitution | K₂CO₃, DMF, 80°C, 12 hr | Replacement with amines/thiols | 60-85% | |

| SNAr with piperazines | Et₃N, EtOH, reflux | Biheterocyclic derivatives | 72% | |

| Hydrolysis | H₂O/THF, 100°C, 6 hr | 4-Hydroxypyrimidine analog | 45% |

Mechanistic Insight : The electron-withdrawing methyl group at position 5 activates the para-chlorine for SNAr reactions, as demonstrated in structurally related pyrimidines .

Amine Functionalization

The primary amine group undergoes typical aliphatic amine reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : NaHCO₃, MeCN, 50°C, 8 hr

-

Product : N-alkylated derivative

-

Yield : 68%

Acylation

-

Reagents : Acetyl chloride

-

Conditions : Pyridine, 0°C → RT, 2 hr

-

Product : N-acetylated compound

-

Yield : 91%

Piperidine Ring Modifications

The piperidine moiety participates in stereoselective reactions:

| Reaction | Catalysts/Reagents | Outcome | Selectivity | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | Saturation of double bonds | >95% cis | |

| Oxidation | KMnO₄, H₂O, 70°C | Piperidine → pyridine derivative | 33% |

Dehydrohalogenation

Under basic conditions, elimination occurs:

-

Conditions : DBU, DCM, 40°C, 3 hr

-

Product : Pyrimidine-piperidine fused bicyclic compound

-

Yield : 54%

Salt Formation and Stability

The hydrochloride salt demonstrates reversible pH-dependent behavior:

-

Dissociation : pH > 7.4 (PBS buffer) → free amine form

-

Re-precipitation : pH < 4.0 → regenerates HCl salt

Comparative Reactivity Table

Key differences in reaction outcomes under varying conditions:

| Reaction | Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| SNAr with morpholine | None | 80 | 12 | 78 |

| SNAr with aniline | CuI | 110 | 24 | 65 |

| Amine acylation | Pyridine | 25 | 2 | 91 |

| Piperidine oxidation | KMnO₄ | 70 | 6 | 33 |

Mechanistic Considerations

科学的研究の応用

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Research has focused on:

- Anticancer Activity : Studies have shown that compounds similar to (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and survival .

Neuropharmacology

The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Research indicates that:

- Cognitive Enhancement : Analogues of this compound have been studied for their effects on cognitive function, particularly in models of Alzheimer’s disease and other neurodegenerative conditions. They may act as acetylcholinesterase inhibitors, enhancing cholinergic neurotransmission .

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial activity, making it a candidate for further exploration in:

- Antibiotic Development : The structural features of this compound suggest that it could inhibit bacterial growth, warranting further investigation into its efficacy against resistant strains of bacteria .

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of a related pyrimidine-piperidine compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant tumor regression in xenograft models .

Case Study 2: Cognitive Enhancement

Research conducted at a leading university investigated the cognitive effects of a piperidine derivative similar to this compound. The study demonstrated improved memory retention and learning capabilities in rodent models, attributed to increased acetylcholine levels in the brain .

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs | Induces apoptosis in cancer cells |

| Neuropharmacology | Cognitive enhancers | Improves memory and learning in animal models |

| Antimicrobial Research | Antibiotic development | Inhibits growth of resistant bacterial strains |

作用機序

The mechanism of action of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Similar Compounds

- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanol

- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)ethanamine

- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)propylamine

Uniqueness

Compared to similar compounds, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methanamine group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

生物活性

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C11H16ClN3·HCl and a molecular weight of 227.69 g/mol. The structure features a piperidine ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Research indicates that compounds containing piperidine and pyrimidine structures often exhibit various pharmacological activities, including enzyme inhibition and interaction with specific biological targets.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain deubiquitinases, specifically the USP1/UAF1 complex, which is implicated in cancer progression. In vitro studies have established its IC50 values in the nanomolar range, indicating potent inhibitory effects on this target .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Compounds with similar structural motifs have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Analogous compounds have been evaluated for their antitumor effects, showing promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented extensively. For instance, derivatives with piperidine rings have shown significant antibacterial activity against various pathogens. The presence of halogen substituents often correlates with enhanced bioactivity, making this compound a candidate for further investigation in antimicrobial therapy .

Study on USP1/UAF1 Inhibition

A study focused on the inhibition of the USP1/UAF1 complex demonstrated that derivatives similar to this compound exhibit potent inhibition with IC50 values ranging from 70 nM to 130 nM. This suggests that modifications to the piperidine or pyrimidine components can significantly affect biological activity .

Antimicrobial Efficacy Evaluation

In another study, various piperidine derivatives were screened for their antibacterial properties. The results indicated that compounds bearing similar structural characteristics to our compound exhibited MIC values between 0.0039 mg/mL and 0.025 mg/mL against S. aureus and E. coli, highlighting the potential for developing new antibiotics based on this scaffold .

Data Tables

特性

IUPAC Name |

[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4.ClH/c1-8-7-14-11(15-10(8)12)16-4-2-9(6-13)3-5-16;/h7,9H,2-6,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGIFIPIWNJSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)N2CCC(CC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。